![molecular formula C19H14N4O3 B2441470 2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251707-28-4](/img/structure/B2441470.png)
2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
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Overview
Description
The compound belongs to the class of triazolopyridine . It has been suggested that compounds with a similar structure exhibit broad biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, a three-step reaction sequence has been used to synthesize derivatives of the new ring system benzo .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, it has been reported that 1H-1,2,3-Triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed in several studies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .Scientific Research Applications
- Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest and apoptosis induction .
Anticancer Potential
Antimicrobial Properties
Energetic Materials
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the biological system .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve the formation of bonds or intermolecular forces, altering the target’s structure or activity .
Biochemical Pathways
These effects could include changes in cellular processes, signaling pathways, or metabolic reactions .
Pharmacokinetics
These properties would impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The compound’s interaction with its targets could lead to changes at the molecular and cellular levels, potentially influencing cell function, signaling, or survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules or compounds, and physical conditions such as temperature and pressure .
Safety and Hazards
Future Directions
The future directions of research on similar compounds have been discussed . For example, it has been suggested that 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c24-19-22(11-13-6-8-16-17(10-13)26-12-25-16)21-18-9-7-15(20-23(18)19)14-4-2-1-3-5-14/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCTUDGWKWQBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
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